Product packaging for Pyrrolo[2,3-d]pyrimidine derivative 12(Cat. No.:)

Pyrrolo[2,3-d]pyrimidine derivative 12

Número de catálogo: B10836084
Peso molecular: 544.6 g/mol
Clave InChI: NARJNVJAUDCMNV-KPKJPENVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pyrrolo[2,3-d]pyrimidine derivative 12 is a synthetic small molecule based on a privileged scaffold in medicinal chemistry, designed for advanced oncological research. This compound is part of a class of molecules investigated as potent kinase inhibitors, targeting key signaling pathways that drive cancer cell proliferation and survival . The pyrrolo[2,3-d]pyrimidine core acts as an ATP-mimetic, enabling it to compete with ATP for binding in the catalytic site of various kinase enzymes, including those in the RET, EGFR, and VEGFR families . By inhibiting these kinases, this derivative can induce apoptosis (programmed cell death) in cancer cells, as evidenced by the up-regulation of pro-apoptotic proteins like Bax and caspase-3, and the down-regulation of the anti-apoptotic protein Bcl-2 . Its research value is significant for studying targeted therapy approaches, particularly for non-small cell lung cancer (NSCLC) and other solid tumors, and for exploring mechanisms to overcome drug resistance in cancer treatment . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H32N6O2 B10836084 Pyrrolo[2,3-d]pyrimidine derivative 12

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C33H32N6O2

Peso molecular

544.6 g/mol

Nombre IUPAC

(E)-N-[3-[4-amino-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]-4-[cyclopropyl(methyl)amino]-N-methylbut-2-enamide

InChI

InChI=1S/C33H32N6O2/c1-37(24-15-16-24)19-7-12-30(40)38(2)25-8-6-9-26(20-25)39-21-29(31-32(34)35-22-36-33(31)39)23-13-17-28(18-14-23)41-27-10-4-3-5-11-27/h3-14,17-18,20-22,24H,15-16,19H2,1-2H3,(H2,34,35,36)/b12-7+

Clave InChI

NARJNVJAUDCMNV-KPKJPENVSA-N

SMILES isomérico

CN(C/C=C/C(=O)N(C)C1=CC=CC(=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5)C6CC6

SMILES canónico

CN(CC=CC(=O)N(C)C1=CC=CC(=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5)C6CC6

Origen del producto

United States

Structure Activity Relationship Sar and Structure Based Drug Design of Pyrrolo 2,3 D Pyrimidine Derivative 12 and Analogues

Elucidation of Key Structural Features Critical for Potency and Selectivity

The pyrrolo[2,3-d]pyrimidine scaffold itself is a fundamental structural feature for biological activity, often referred to as a "7-deazapurine" nucleus. mdpi.com This core structure is present in numerous kinase inhibitors, where it typically forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding site. nih.gov

Key interactions contributing to potency and selectivity include:

Hydrogen Bonding: The N1 atom of the pyrimidine (B1678525) ring and the N7-H group of the pyrrole (B145914) ring are crucial hydrogen bond donors and acceptors that interact with the backbone of the kinase hinge region. This mimics the interaction of the adenine (B156593) portion of ATP.

Hydrophobic Pockets: Substituents at various positions on the scaffold can project into nearby hydrophobic pockets within the ATP-binding site, enhancing binding affinity and contributing to selectivity for one kinase over another. nih.gov

Gatekeeper Residue Interaction: Selectivity is often governed by the size and nature of the "gatekeeper" residue in the kinase active site. Modifications on the pyrrolo[2,3-d]pyrimidine scaffold are designed to exploit differences in this residue among various kinases.

For instance, in the development of RET (REarranged during Transfection) kinase inhibitors, the pyrrolo[2,3-d]pyrimidine core was identified as a promising scaffold. nih.gov Optimization efforts focused on substituents that could maximize interactions with the RET active site while minimizing binding to off-target kinases like KDR, a common challenge for inhibitors targeting this family. nih.gov

Impact of Substituent Modifications at Defined Positions (e.g., C2, C4, C5, C6, N7 of the pyrrolo[2,3-d]pyrimidine scaffold)

Systematic modification of substituents at various positions of the pyrrolo[2,3-d]pyrimidine ring is a cornerstone of optimizing these derivatives for specific biological targets.

C2 Position: Modifications at the C2 position can significantly influence potency. For example, introducing a sulfonamide fragment at this position on a ribociclib (B560063) analogue provided a pathway for developing new CDK9 inhibitors. nih.gov In other series, this position is often left unsubstituted or contains smaller groups to avoid steric clashes. nih.gov

C4 Position: The C4 position is critical for interaction and is frequently substituted with an amino group linked to an aryl or heteroaryl ring (an anilino moiety). The nature and substitution pattern of this ring are vital for potency. researchgate.net In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, an N-methyl-N-(3-methylbenzyl)amine group at C4 was found to be highly effective. mdpi.com

C5 Position: Substitution at the C5 position of the pyrrole ring can be used to fine-tune selectivity and physicochemical properties. Introduction of a halogen, such as iodine, at this position has been used as a handle for further chemical modifications via cross-coupling reactions to introduce larger groups that can probe specific regions of the target protein. mdpi.com

C6 Position: The C6 position is often a key site for introducing larger substituents to enhance potency and selectivity. In a series of CDK4/6 inhibitors, placing a 6-anilinocarbonyl group led to a significant increase in anti-proliferative potency. nih.gov Similarly, for CSF1R inhibitors, Suzuki-Miyaura cross-coupling reactions were used to install a substituted pyridine (B92270) ring at C6, which proved critical for high-affinity binding. mdpi.com

The following table summarizes the impact of various substitutions on the activity of pyrrolo[2,3-d]pyrimidine derivatives against different targets.

PositionSubstituent TypeTargetEffect on ActivityReference
C2 Sulfonamide FragmentCDK9Provided clue for future optimization nih.gov
C4 N-methyl-N-(3-methylbenzyl)amineCSF1RPotent inhibition mdpi.com
C5 IodineCSF1RIntermediate for further modification mdpi.com
C6 6-AnilinocarbonylCDK4/6Significantly increased potency nih.gov
C6 Substituted PyridineCSF1RCritical for high-affinity binding mdpi.com
N7 Various Alkyl/Aryl groupsLckTolerated, can improve oral availability researchgate.net

Influence of Linkers and Bridging Moieties on Biological Activity

In one study, novel antifolates were designed using a pyrrolo[2,3-d]pyrimidine scaffold where an amide moiety was incorporated into the bridging region. nih.govnih.gov This was a strategic choice because amides can exist as distinct cis and trans rotamers. By designing a linker that could adopt both conformations with low energy, the molecule was conformationally pre-organized for binding to both its transport protein (folate receptor α) and its intracellular target enzyme (GARFTase). nih.gov This "entropic benefit"—reducing the conformational flexibility of the unbound molecule—led to a three-fold increase in inhibitory activity compared to a parent analogue with a more flexible three-carbon bridge. nih.govnih.gov

Development of Pharmacophore Models for Target Interaction

Pharmacophore models are essential tools in understanding the key chemical features required for a molecule to bind to its target. These models define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For multi-targeted kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, molecular docking studies have been used to build pharmacophore models. mdpi.com For a compound designated 5k , which showed potent activity against EGFR, Her2, VEGFR2, and CDK2, the model revealed key interactions:

The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binder.

A halogenated benzohydrazide (B10538) moiety extends into other regions of the ATP-binding site, forming additional interactions. nih.govnih.gov

These models, validated by comparing the docked pose of the novel compound with known co-crystalized ligands like erlotinib (B232) and sorafenib, guide the rational design of new derivatives with improved potency and selectivity. mdpi.com

Application of Scaffold Hopping and Molecular Hybridization Strategies

Advanced drug design often employs strategies like scaffold hopping and molecular hybridization to discover novel and improved chemical entities.

Computational and in Silico Studies of Pyrrolo 2,3 D Pyrimidine Derivative 12

Molecular Docking Investigations of Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding modes of pyrrolo[2,3-d]pyrimidine derivatives within the active sites of their biological targets.

Detailed molecular docking studies have been performed on various pyrrolo[2,3-d]pyrimidine derivatives to elucidate their interactions with several protein kinases, which are crucial targets in cancer therapy. For instance, docking studies of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives with the Discoidin Domain Receptor 2 (DDR2) have provided a thorough understanding of their binding interactions within the active site. mdpi.com Similarly, theoretical simulations have been used to provide structural evidence for the selective inhibitory activity of certain pyrrolo[2,3-d]pyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov

In the context of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, molecular docking was instrumental. acs.org The phenyl derivative 12 demonstrated a ligand efficiency (LE) of 0.54. acs.org Further optimization, guided by docking and X-ray crystallography, led to the development of more potent inhibitors. acs.org Docking studies have also been employed to design pyrrolo[2,3-d]pyrimidines as potential inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), where the binding poses were assessed for key hydrogen-bonding interactions. nih.gov For inhibitors of the RET kinase, computational studies have proposed a binding pose for lead compounds within the RET pocket, quantifying the contributions of individual residues to the binding affinity. nih.govnih.gov

Furthermore, molecular docking has been used to investigate the binding of these derivatives to other kinases like Topoisomerase II and HSP90, indicating their potential to bind in an inhibitory mode. nih.gov In studies targeting Cyclin-Dependent Kinase 4 (CDK4), molecular docking was used to determine the binding affinity of newly designed derivatives. scienceopen.com

The table below summarizes the key findings from molecular docking investigations of various pyrrolo[2,3-d]pyrimidine derivatives with their respective protein targets.

Target ProteinKey Interacting ResiduesObservations
DDR2 Active site residuesProvided a thorough understanding of ligand interactions. mdpi.com
EGFR T790M mutantTheoretical simulations provided structural evidence of selective kinase inhibition. nih.gov
LRRK2 Met84 (gatekeeper residue)Phenyl derivative 12 showed a Ligand Efficiency (LE) of 0.54. acs.org
PfCDPK4 Tyr150, Asp148 (hinge region)Assessed for crucial hydrogen-bonding interactions. nih.gov
RET Kinase RET pocket residuesProposed binding poses and quantified residue contributions. nih.govnih.gov
Topoisomerase II & HSP90 Binding site residuesIndicated an inhibitory binding mode. nih.gov
CDK4 Active site residuesDetermined the binding affinity of newly designed compounds. scienceopen.com

Molecular Dynamics Simulations for Elucidating Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and conformational changes over time. This technique complements the static picture provided by molecular docking.

MD simulations have been employed to understand the stability of complexes formed between pyrrolo[2,3-d]pyrimidine derivatives and their target proteins. For instance, to study potential inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), MD simulations were used to verify the binding modes identified by docking. rsc.org These simulations help in understanding the key residues impacting the interactions and the probable binding modes between the inhibitor and the enzyme. rsc.org

In the investigation of piperidine (B6355638) derivatives, which share structural motifs with some elaborated pyrrolo[2,3-d]pyrimidines, MD simulations have been crucial. researchgate.net These simulations allow for the observation of the compounds in a time-dependent context, enabling the exploration of their binding modes, stability, and flexibility when interacting with enzymes. researchgate.net Such simulations can also capture the thermodynamic properties of the system, like binding free energies, and provide information on the key residues involved in stabilizing the ligand-enzyme complex. researchgate.net For example, 200 ns MD simulations have been used to reveal the stability of a ligand-EGFR complex, with RMSD values indicating the stability of the complex over the simulation time. researchgate.net

The following table summarizes the application of MD simulations in studying the stability of pyrrolo[2,3-d]pyrimidine-related compounds.

Target ProteinSimulation DurationKey Findings
TgCDPK1 Not SpecifiedVerified binding modes and identified key interacting residues. rsc.org
EGFR 200 nsRevealed the stability of the ligand-EGFR complex. researchgate.net
Various Enzymes Not SpecifiedExplored binding modes, stability, and flexibility of ligands. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., 2D-QSAR, 3D-QSAR, CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Both 2D and 3D-QSAR studies have been conducted on pyrrolo[2,3-d]pyrimidine derivatives to guide the design of more potent inhibitors. For a series of pyrazolopyrimidine-based compounds targeting TgCDPK1, 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) were established. rsc.org These models showed satisfactory robustness and predictability, which was further confirmed by additional validation tests. rsc.org The insights from these models helped in designing new compounds with potentially high potency and selectivity. rsc.org

In another study on pyrrolo[3,2-d]pyrimidine derivatives as Kinase insert Domain Receptor (KDR) inhibitors, CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were constructed. nih.gov These models produced statistically significant results, ensuring their utility as a tool to guide the design of new potent KDR inhibitors. nih.gov For pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors, both 2D and 3D-QSAR models were generated, leading to the design of a novel series of derivatives. scienceopen.com

The statistical significance of these QSAR models is summarized in the table below.

QSAR ModelTargetR²pred
CoMFA TgCDPK10.9680.6660.745
CoMFA Src0.9700.5810.635
CoMFA KDR0.9120.5420.913
CoMSIA KDR0.9550.5520.897
2D-QSAR CDK40.92470.924Not Specified
3D-QSAR CDK40.92970.876Not Specified

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in the early stages of drug discovery to evaluate the drug-likeness and pharmacokinetic properties of a compound.

For various series of pyrrolo[2,3-d]pyrimidine derivatives, in silico methods have been utilized to evaluate their ADME profiles. researchgate.net These studies assess physicochemical properties and drug-likeness to predict the pharmacokinetic behavior of the compounds. researchgate.net For instance, in a study of novel pyrimidine (B1678525) derivatives, in silico ADME/T (Toxicity) profiling was conducted. researchgate.net The use of online tools like SwissADME allows for the prediction of properties such as oral bioavailability and potential for CNS penetration. scienceopen.comresearchgate.net

In one study, the synthesized compounds were predicted to have good oral bioavailability. nih.gov Another investigation on melatonin (B1676174) derivatives highlighted that in silico analysis can predict whether compounds meet the requirements for ideal oral bioavailability and are likely to cross the blood-brain barrier. researchgate.net

The table below presents a summary of the in silico ADME properties predicted for various pyrrolo[2,3-d]pyrimidine derivatives.

Compound SeriesPrediction ToolPredicted Properties
Pyrrolo[2,3-d]pyrimidine derivatives Not SpecifiedDrug-likeness, physicochemical properties, ADMET profiles. researchgate.net
Aminopyrimidines Not SpecifiedGood oral bioavailability. nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives SwissADME, ToxiMDrug-likeness, pharmacokinetic behavior, toxicity profile. scienceopen.com
Pseudo-pyrimidine derivatives Not SpecifiedADME/T profiling. researchgate.net
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides Not specifiedInvestigated for their potential as multi-targeted kinase inhibitors. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic and Energetic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various electronic and energetic properties of molecules.

DFT calculations have been applied to study pyrrolo[2,3-d]pyrimidine derivatives to understand their optimized geometry and electronic properties. researchgate.net For example, DFT/TD-DFT calculations with the B3LYP/6-311G++ level of theory were used to study the optimized geometry and the HOMO-LUMO energy of synthesized pyrrolo[2,3-d]pyrimidines. researchgate.net In another study, DFT calculations using the B3LYP/6-31G* basis set were used to investigate the geometric properties, such as bond lengths and angles, of a pyrimidine derivative. nih.gov

These calculations provide valuable theoretical data that can be correlated with experimental findings. For instance, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the molecule. researchgate.net Density-corrected DFT (DC-DFT) is an advancement that improves the accuracy of semilocal DFT calculations for a variety of chemical problems. uci.edu

Key parameters obtained from DFT calculations for pyrrolo[2,3-d]pyrimidine and related derivatives are summarized below.

Compound TypeDFT MethodCalculated Properties
Pyrrolo[2,3-d]pyrimidines B3LYP/6-311G++Optimized geometry, HOMO-LUMO energy. researchgate.net
Aminopyrimidine derivative B3LYP/6-31G*Geometric properties (bond lengths, angles), Mulliken atomic charges. nih.gov
Metal complexes of pyrrolo[2,3-d]pyrimidines B3LYP/6-311G and lanL2DZOptimized geometry, electronic energy gap, MEP map.

Mechanistic Investigations into the Biological Action of Pyrrolo 2,3 D Pyrimidine Derivative 12

Detailed Analysis of Mitochondrial Pathway Modulation

Scientific literature focusing specifically on Pyrrolo[2,3-d]pyrimidine derivative 12 does not provide a detailed analysis of its direct modulation of mitochondrial pathways. While some related pyrrolo[3,2-d]pyrimidine derivatives have been shown to target mitochondrial one-carbon metabolism, this specific activity has not been reported for derivative 12. sigmaaldrich.com

Elucidation of Cell Cycle Progression Interference Points

There is no specific information available in the reviewed literature detailing the interference of this compound with cell cycle progression. Studies on other pyrrolo[2,3-d]pyrimidine derivatives have shown effects on the cell cycle, but these findings cannot be directly attributed to derivative 12. nih.govnih.govnih.gov

Comprehensive Study of Apoptotic Pathway Activation

A comprehensive study specifically detailing the activation of apoptotic pathways by this compound has not been reported in the available scientific literature. While related compounds in the same chemical series have been shown to induce apoptosis, specific data for derivative 12 is not available. nih.govmdpi.com

Inhibition of Specific Signaling Pathways and Protein Interaction Networks

The primary mechanism of action identified for this compound is the inhibition of multiple receptor tyrosine kinases (RTKs). nih.gov Specifically, it has been shown to inhibit Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). nih.gov

These receptors are critical components of signaling pathways that regulate angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. By inhibiting these RTKs, derivative 12 can disrupt the downstream signaling cascades, leading to an antiangiogenic effect. The simultaneous inhibition of multiple RTKs is a strategy that can potentially enhance cytotoxic activity with fewer side effects. researchgate.net

Information regarding the inhibition of other specific pathways such as one-carbon metabolism or the JAK-STAT3 pathway by derivative 12 is not available in the reviewed literature.

Enzymatic Assay Methodologies and Kinase Selectivity Profiling

The biological evaluation of this compound was conducted using whole-cell assays to determine its inhibitory activity against various RTKs. nih.gov The selectivity profile of derivative 12 demonstrates its activity against a specific subset of kinases.

The inhibitory data for this compound against a panel of receptor tyrosine kinases are summarized in the table below. The data shows that this compound is a multi-kinase inhibitor with activity against VEGFR-1, VEGFR-2, and PDGFR-β. nih.gov

Target KinaseIC50 (µM)
VEGFR-12.2
VEGFR-20.015
PDGFR-β0.015

The variation in substituents on the N4-phenyl and 6-ethylaryl positions of the N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold has been shown to control both the potency and specificity of RTK inhibition. nih.gov The specific enzymatic assay methodologies, such as the Z'-LYTE assay or microfluidic assays, were not detailed for the evaluation of derivative 12 in the reviewed literature.

Future Perspectives in Research and Development of Pyrrolo 2,3 D Pyrimidine Derivatives

Optimization Strategies for Enhanced Potency and Selectivity

The development of new pyrrolo[2,3-d]pyrimidine derivatives with improved potency and selectivity is a primary focus of ongoing research. Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of these compounds. researchgate.netnih.gov Strategic modifications to the core scaffold and its substituents can significantly impact their therapeutic profile.

A key strategy involves the introduction of various functional groups at different positions of the pyrrolo[2,3-d]pyrimidine ring to enhance binding affinity and selectivity for the target kinase. For instance, in the development of EGFR inhibitors for non-small-cell lung cancer (NSCLC), a series of derivatives were synthesized to covalently block mutant EGFR activity. nih.gov Notably, compound 12i from this series demonstrated a 493-fold increased efficacy in selectively inhibiting HCC827 cells with the EGFR activating mutation compared to normal cells. nih.gov This enhanced selectivity was achieved through optimized Buchwald-Hartwig C-N cross-coupling reactions to introduce specific moieties. nih.gov

Another approach is the creation of multi-targeted kinase inhibitors. By incorporating halogenated benzylidene-benzohydrazide moieties, researchers have developed compounds that can inhibit multiple tyrosine kinases. mdpi.comnih.gov For example, compound 5k showed potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with its efficacy being comparable to the established multi-targeted kinase inhibitor, Sunitinib. nih.gov Molecular docking studies have helped to understand the binding interactions of these derivatives, revealing that strategic halogen substitutions can enhance potency. nih.gov

Furthermore, the exploration of different substitution patterns on the core structure has yielded valuable insights. In the pursuit of RET kinase inhibitors, it was found that substituting a central phenyl ring at the 1,3-position was highly unfavorable compared to a 1,4-substitution pattern. nih.gov The most promising results in this series were obtained with substituted isoxazole (B147169) and pyrazole (B372694) groups at the back pocket region of the kinase. nih.gov

CompoundTarget(s)Key Optimization StrategyNotable Finding
12i Mutant EGFRCovalent inhibition and selective targeting493-fold higher efficacy in mutant vs. normal cells. nih.gov
5k EGFR, Her2, VEGFR2, CDK2Multi-targeted inhibition via halogenated moietiesPotency comparable to Sunitinib. nih.gov
59 RET-wt, RET V804MExploration of bioisosteres (thieno[2,3-d]pyrimidine)Low nanomolar potency against wild-type and resistant RET mutants. nih.govnih.gov

Addressing Mechanisms of Resistance to Current Therapies

A significant challenge in cancer therapy is the development of drug resistance. Future research on pyrrolo[2,3-d]pyrimidine derivatives is heavily focused on designing compounds that can overcome these resistance mechanisms.

One common resistance mechanism in EGFR-mutated NSCLC is the T790M "gatekeeper" mutation. Third-generation EGFR tyrosine kinase inhibitors (TKIs) are being developed to specifically target this mutation while sparing the wild-type EGFR, thereby reducing toxicity. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to create such inhibitors. For example, compound 12i not only showed high potency against the activating EGFR mutation but also against the T790M resistance mutation, with an IC50 value of 0.21 nM, making it 104-fold more potent against the mutant than the wild-type EGFR. nih.gov

Another strategy to combat resistance is the development of dual-target inhibitors. For instance, resistance to HDAC inhibitors in breast cancer can be driven by the feedback activation of the JAK-STAT3 pathway. acs.org To address this, pyrrolo[2,3-d]pyrimidine-based derivatives that act as dual JAK and HDAC inhibitors have been discovered. acs.org Compounds 15d and 15h potently inhibited JAK1/2/3 and HDAC1/6, and were able to diminish the activation of signaling pathways triggered by the tumor microenvironment, which is a known contributor to drug resistance. acs.org

The development of compounds that inhibit RET kinase, including the drug-resistant mutant RET V804M, is another active area of research. nih.govnih.gov Compound 59 , a pyrrolo[2,3-d]pyrimidine derivative, has shown low nanomolar potency against both the wild-type and the V804M mutant of RET kinase. nih.govnih.gov This demonstrates the potential of this scaffold to generate inhibitors that can circumvent specific resistance mutations.

Exploration of Novel Biological Targets and Therapeutic Applications

While kinase inhibition remains a major application, the versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for its exploration against other biological targets and in different therapeutic areas.

One novel application is the development of antifolates. Researchers have designed and synthesized new antifolates with a pyrrolo[2,3-d]pyrimidine ring system, such as compounds 12a,b and 13a,b . nih.gov These compounds have shown significantly greater growth-inhibitory effects against certain cancer cell lines than the classical antifolate, methotrexate. nih.gov

The pyrrolo[2,3-d]pyrimidine core has also been investigated for its potential as a scaffold for inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. acs.org Furthermore, derivatives of this scaffold have been explored as inhibitors of the monocarboxylate transporter 1 (MCT1), DNA-dependent protein kinase (DNA-PK), and WEE1 kinase, expanding their potential therapeutic applications beyond traditional kinase inhibition in oncology. mdpi.com

Moreover, some pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis through mechanisms that may not be solely dependent on kinase inhibition. For example, compound 9e , which contains a urea (B33335) moiety, was shown to induce apoptosis in lung cancer cells by activating the mitochondrial pathway, as evidenced by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax. nih.gov

Compound/Derivative ClassNovel Target/ApplicationMechanism of Action
12a,b and 13a,b Antifolate TherapyInhibition of folate-dependent enzymes. nih.gov
LRRK2 InhibitorsParkinson's DiseaseInhibition of Leucine-Rich Repeat Kinase 2. acs.org
9e Apoptosis InductionActivation of the mitochondrial apoptotic pathway. nih.gov
MCT1, DNA-PK, WEE1 inhibitorsCancer TherapyInhibition of non-traditional kinase and transporter targets. mdpi.com

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of novel and complex pyrrolo[2,3-d]pyrimidine analogues requires the development of advanced and efficient synthetic methodologies. Researchers are continuously working on improving synthetic routes to allow for greater structural diversity and easier access to these compounds.

One-pot, multi-component reactions are being developed to streamline the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. researchgate.net For example, a green chemistry approach using a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been successfully implemented. researchgate.net This method offers high yields, short reaction times, and milder reaction conditions. researchgate.net

The use of alternative energy sources, such as microwave and ultrasonic irradiation, is also being explored to create more environmentally friendly and efficient synthetic methods. mdpi.com These techniques have been shown to shorten reaction times and increase the efficiency of reactions like the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of bis-pyrrolo[2,3-d]pyrimidines. mdpi.com

Furthermore, advanced cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, are being optimized for the synthesis of complex derivatives. nih.govnih.gov These reactions allow for the precise introduction of various substituents onto the pyrrolo[2,3-d]pyrimidine core, which is crucial for fine-tuning the biological activity of the resulting compounds. nih.govnih.gov The synthesis of fluorinated pyrrolo[2,3-d]pyrimidine nucleosides is also an area of active investigation, with the aim of creating novel inhibitors of enzymes like adenosine (B11128) deaminase (ADA) and inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). enamine.net

Q & A

Q. What are the common synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, and how can their efficiency be optimized?

The synthesis typically employs two strategies: (1) constructing the pyrimidine ring on a pre-formed pyrrole scaffold using urea derivatives or formamides, or (2) condensing 4-aminopyrimidines with 2-oxo-alkyl substituents to form the fused pyrrole ring . Recent advances include one-pot multicomponent reactions using catalysts like tetrabutylammonium bromide (TBAB) in ethanol (yields >85%) and green methods using β-cyclodextrin in water, which improves atom economy and reduces waste . Optimization involves adjusting reaction temperature, catalyst loading, and solvent polarity to enhance regioselectivity.

Q. What in vitro assays are used to evaluate the biological activity of pyrrolo[2,3-d]pyrimidine derivatives?

Standard assays include:

  • Cell-based antiproliferative assays (e.g., KB human epidermoid carcinoma, A549 lung cancer cells) with IC₅₀ determination .
  • Enzyme inhibition assays targeting dihydrofolate reductase (DHFR), glycinamide ribonucleotide formyltransferase (GARFTase), or Janus kinases (JAKs) .
  • Kinase profiling to assess selectivity across kinase isoforms using recombinant enzymes and ATP-competitive binding assays . Cell culture protocols should adhere to established guidelines for media preparation, passage frequency, and contamination checks .

Q. How are pyrrolo[2,3-d]pyrimidine derivatives characterized analytically?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substituent orientation .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis detection to assess purity (>95% required for biological testing) .
  • X-ray crystallography for resolving ambiguous stereochemistry or binding modes .

Advanced Research Questions

Q. How do structural modifications at C5 and C6 positions influence the biological activity of pyrrolo[2,3-d]pyrimidine derivatives?

Substituents at these positions critically modulate target affinity and selectivity:

  • C5 modifications : Bulky hydrophobic groups (e.g., propylbenzoyl in derivative 12a) enhance DHFR inhibition (IC₅₀ = 0.27 ng/mL vs. 5.0 ng/mL for methotrexate) by occupying hydrophobic pockets .
  • C6 modifications : Electron-withdrawing groups (e.g., -CF₃) improve JAK1/3 selectivity by forming hydrogen bonds with catalytic lysine residues . Example data :
DerivativeC5 SubstituentC6 SubstituentIC₅₀ (GARFTase, nM)
2d-CH₂CH₂Ph-H1.2 ± 0.2
9-CH₂CH₂COOEt-Cl1.5 ± 0.3

Q. What strategies resolve contradictions in activity data across studies (e.g., divergent IC₅₀ values for similar substituents)?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., efflux pump expression). Cross-validation strategies include:

  • Repeating assays under standardized ATP concentrations (e.g., 1 mM for JAK assays) .
  • Using isogenic cell lines to control for genetic background effects .
  • Computational docking to identify substituent-induced conformational changes in target binding pockets .

Q. How can mechanistic studies elucidate the target engagement of pyrrolo[2,3-d]pyrimidine derivatives?

Advanced methods include:

  • X-ray crystallography to resolve inhibitor-enzyme co-structures (e.g., JAK2-derivative complexes) .
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) .
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Q. What approaches improve the pharmacokinetic profile of pyrrolo[2,3-d]pyrimidine derivatives for in vivo studies?

Key optimizations:

  • Solubility enhancement : Introduce polar groups (e.g., -SO₂NH₂) or formulate as nanoparticles .
  • Metabolic stability : Replace labile esters with amides or cyclopropyl motifs to reduce cytochrome P450 metabolism .
  • LogP adjustment : Aim for 1.5–3.5 to balance membrane permeability and solubility .

Q. How can isoform-selective inhibitors (e.g., JAK1 vs. JAK3) be designed?

Strategies involve:

  • Molecular modeling to exploit isoform-specific residue differences (e.g., JAK3 Leu956 vs. JAK1 Phe958) .
  • Alanine scanning mutagenesis to identify critical binding residues .
  • Fragment-based screening to discover selective pharmacophores .

Methodological Challenges

Q. What green chemistry methods are applicable to pyrrolo[2,3-d]pyrimidine synthesis?

Eco-friendly approaches include:

  • β-cyclodextrin-catalyzed reactions in water, achieving yields >80% with recyclable catalysts .
  • Microwave-assisted synthesis to reduce reaction times from hours to minutes .
  • Solvent-free mechanochemical grinding for solid-state reactions .

Q. How are formulation challenges addressed for in vivo delivery of these derivatives?

Solutions include:

  • Nanoemulsions or liposomal encapsulation to improve bioavailability .
  • Prodrug strategies (e.g., phosphate esters) for enhanced solubility .
  • Pharmacokinetic profiling in rodent models to optimize dosing regimens .

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